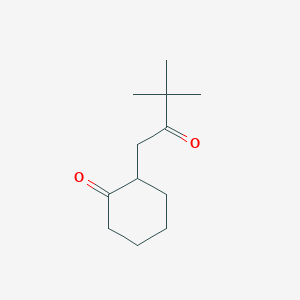

Cyclohexanone, 2-(3,3-dimethyl-2-oxobutyl)-

CAS No.: 144536-58-3

Cat. No.: VC16824484

Molecular Formula: C12H20O2

Molecular Weight: 196.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 144536-58-3 |

|---|---|

| Molecular Formula | C12H20O2 |

| Molecular Weight | 196.29 g/mol |

| IUPAC Name | 2-(3,3-dimethyl-2-oxobutyl)cyclohexan-1-one |

| Standard InChI | InChI=1S/C12H20O2/c1-12(2,3)11(14)8-9-6-4-5-7-10(9)13/h9H,4-8H2,1-3H3 |

| Standard InChI Key | MZKARWNNTCFONE-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)C(=O)CC1CCCCC1=O |

Introduction

Structural and Physicochemical Properties

2-(3,3-Dimethyl-2-oxobutyl)-cyclohexanone is a bicyclic ketone characterized by a cyclohexanone core substituted at the 2-position with a 3,3-dimethyl-2-oxobutyl group. Its molecular formula is C₁₁H₁₈O₂, with a molecular weight of 182.26 g/mol . The substituent introduces steric hindrance and electronic effects that influence the compound’s physical and chemical behavior.

Key Physical Properties

These properties align with trends observed in structurally similar cyclohexanone derivatives, where alkyl and ketone substituents elevate boiling points and reduce volatility compared to unsubstituted cyclohexanone .

Synthesis and Manufacturing

The synthesis of 2-(3,3-dimethyl-2-oxobutyl)-cyclohexanone involves multistep organic transformations, often leveraging halogenation, hydrolysis, and oxidation reactions. A patent describing the preparation of 3,3-dimethyl-2-oxobutyric acid (CN108503531B) provides insights into methodologies applicable to synthesizing the 3,3-dimethyl-2-oxobutyl moiety .

Halogenation and Hydrolysis

-

Halogenation: 3,3-Dimethylbutyric acid is treated with phosphorus oxychloride (POCl₃) in dichloromethane at low temperatures (5–10°C) to yield 2-chloro-3,3-dimethylbutyric acid .

-

Hydrolysis: The chlorinated intermediate undergoes alkaline hydrolysis (e.g., 30% NaOH at 65–70°C) to produce a sodium salt, which is subsequently acidified to isolate the carboxylic acid derivative .

Oxidation to Ketone

The TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl)-mediated oxidation of the hydrolyzed product in a mixed solvent system (toluene/water) introduces the ketone functionality. Air or sodium hypochlorite serves as the terminal oxidant, achieving yields exceeding 80% with high purity (98–99% by gas chromatography) .

Cyclohexanone Functionalization

The final step involves coupling the 3,3-dimethyl-2-oxobutyl group to cyclohexanone, likely via nucleophilic addition or Friedel-Crafts acylation. While specific details are absent in the provided sources, analogous reactions for cyclohexanone derivatives suggest the use of Lewis acid catalysts (e.g., AlCl₃) to facilitate alkylation .

Chemical Reactivity

The compound’s reactivity is governed by its ketone groups and sterically hindered substituent:

Oxidation and Reduction

-

Oxidation: The cyclohexanone carbonyl is resistant to mild oxidants but can be converted to a carboxylic acid under strong conditions (e.g., KMnO₄/H₂SO₄). The 2-oxobutyl ketone may undergo Baeyer-Villiger oxidation to form lactones .

-

Reduction: Catalytic hydrogenation (H₂/Pd) or hydride agents (NaBH₄) reduce the ketones to secondary alcohols, yielding 2-(3,3-dimethyl-2-hydroxybutyl)-cyclohexanol.

Nucleophilic Substitution

The electron-withdrawing ketone groups activate adjacent positions for nucleophilic attack. For example, amines can undergo condensation reactions to form Schiff bases, while alcohols may participate in acetal formation.

Industrial and Research Applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume